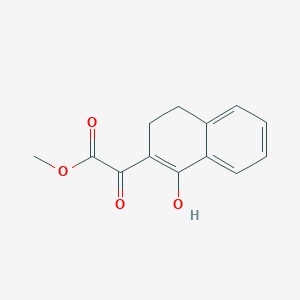
Methyl 2-(1-hydroxy-3,4-dihydronaphthalen-2-yl)-2-oxoacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(1-hydroxy-3,4-dihydronaphthalen-2-yl)-2-oxoacetate, also known as MHN, is a synthetic compound that has shown potential in various scientific research applications.
作用机制
The mechanism of action of Methyl 2-(1-hydroxy-3,4-dihydronaphthalen-2-yl)-2-oxoacetate as a fluorescent probe for ROS involves the oxidation of the hydroxyl group in the naphthalene ring by ROS, leading to the formation of a highly fluorescent compound. This reaction is selective for ROS and does not occur with other reactive species, making Methyl 2-(1-hydroxy-3,4-dihydronaphthalen-2-yl)-2-oxoacetate a specific and sensitive probe for ROS detection.
Biochemical and Physiological Effects
Methyl 2-(1-hydroxy-3,4-dihydronaphthalen-2-yl)-2-oxoacetate has been shown to have minimal toxicity and does not appear to have any significant effects on biochemical or physiological processes in cells or tissues. This makes it a safe and reliable tool for studying ROS in biological systems.
实验室实验的优点和局限性
One of the main advantages of using Methyl 2-(1-hydroxy-3,4-dihydronaphthalen-2-yl)-2-oxoacetate as a fluorescent probe for ROS is its high selectivity and sensitivity, allowing for accurate detection and measurement of ROS levels in biological systems. However, one limitation is that Methyl 2-(1-hydroxy-3,4-dihydronaphthalen-2-yl)-2-oxoacetate is not membrane-permeable, meaning it cannot be used to detect ROS within cells or tissues. Additionally, Methyl 2-(1-hydroxy-3,4-dihydronaphthalen-2-yl)-2-oxoacetate has a relatively short fluorescent lifetime, limiting its use in certain experimental settings.
未来方向
There are several future directions for research related to Methyl 2-(1-hydroxy-3,4-dihydronaphthalen-2-yl)-2-oxoacetate. One area of interest is the development of novel derivatives of Methyl 2-(1-hydroxy-3,4-dihydronaphthalen-2-yl)-2-oxoacetate with improved properties, such as increased membrane permeability or longer fluorescent lifetimes. Another direction is the use of Methyl 2-(1-hydroxy-3,4-dihydronaphthalen-2-yl)-2-oxoacetate in in vivo imaging studies to investigate the role of ROS in various disease states, such as cancer or neurodegenerative disorders. Additionally, Methyl 2-(1-hydroxy-3,4-dihydronaphthalen-2-yl)-2-oxoacetate may have potential as a therapeutic agent for ROS-related diseases, although further research is needed to explore this possibility.
合成方法
Methyl 2-(1-hydroxy-3,4-dihydronaphthalen-2-yl)-2-oxoacetate can be synthesized through a multi-step process, starting with the reaction of 2-naphthol with acetic anhydride to form 2-acetylnaphthalene. This intermediate is then reacted with sodium borohydride to reduce the ketone group, followed by treatment with methyl iodide to form the final product, Methyl 2-(1-hydroxy-3,4-dihydronaphthalen-2-yl)-2-oxoacetate.
科学研究应用
Methyl 2-(1-hydroxy-3,4-dihydronaphthalen-2-yl)-2-oxoacetate has been studied for its potential as a fluorescent probe for detecting reactive oxygen species (ROS) in biological systems. ROS are highly reactive molecules that play a role in various physiological processes, but can also cause damage to cells and tissues if their levels become too high. Methyl 2-(1-hydroxy-3,4-dihydronaphthalen-2-yl)-2-oxoacetate is able to selectively react with ROS, producing a fluorescent signal that can be detected and measured. This makes Methyl 2-(1-hydroxy-3,4-dihydronaphthalen-2-yl)-2-oxoacetate a useful tool for studying the role of ROS in various biological systems.
属性
CAS 编号 |
121071-86-1 |
|---|---|
产品名称 |
Methyl 2-(1-hydroxy-3,4-dihydronaphthalen-2-yl)-2-oxoacetate |
分子式 |
C13H12O4 |
分子量 |
232.23 g/mol |
IUPAC 名称 |
methyl 2-(1-hydroxy-3,4-dihydronaphthalen-2-yl)-2-oxoacetate |
InChI |
InChI=1S/C13H12O4/c1-17-13(16)12(15)10-7-6-8-4-2-3-5-9(8)11(10)14/h2-5,14H,6-7H2,1H3 |
InChI 键 |
UHGSWZFWUMAHPQ-UHFFFAOYSA-N |
SMILES |
COC(=O)C(=O)C1=C(C2=CC=CC=C2CC1)O |
规范 SMILES |
COC(=O)C(=O)C1=C(C2=CC=CC=C2CC1)O |
同义词 |
MDONHA methyl 3,4-dihydro-1-oxo-2(1H)-naphthylidenehydroxyacetate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



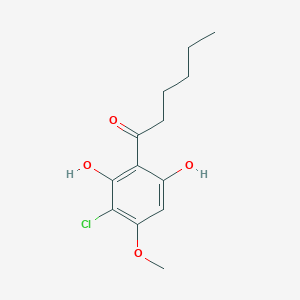

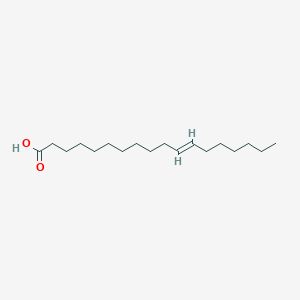

![(Z)-7-[(1S,2R,5S)-3-[(E,3R)-3-Hydroxyoct-1-enyl]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B48707.png)


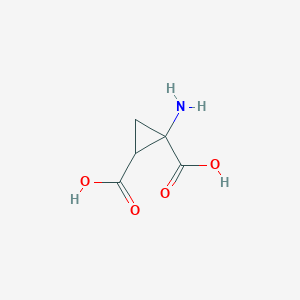
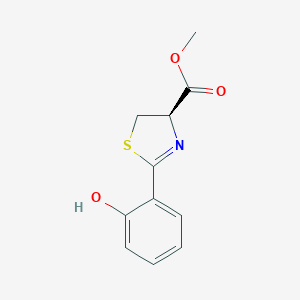

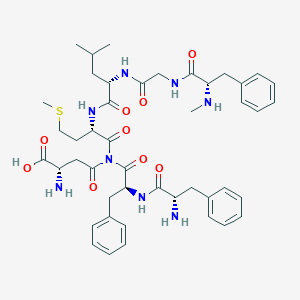

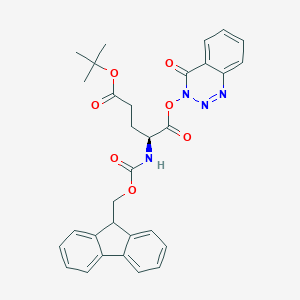
![2,6-bis(bromomethyl)-3-methyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione](/img/structure/B48727.png)